5-Methylpyrimidine-4-carbonitrile
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Overview
Description
5-Methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 5-Methylpyrimidine-4-carbonitrile is 1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 . This indicates the presence of a methyl group attached to the pyrimidine ring.Physical And Chemical Properties Analysis
5-Methylpyrimidine-4-carbonitrile is a powder with a molecular weight of 119.13 g/mol . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Pathways and Intermediates The research on 5-Methylpyrimidine-4-carbonitrile spans across synthetic chemistry with a focus on developing scalable processes and novel synthetic routes. A study by Zhao, Ma, and Chen (2012) describes two scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, showcasing the versatility of related pyrimidine derivatives in synthesizing complex molecules for industrial use (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012). This highlights the significance of such compounds in pharmaceutical manufacturing and chemical processes.
Antibacterial Activity The potential antibacterial properties of pyrimidine derivatives have been explored through the synthesis of novel compounds. For instance, Hamid and Shehta (2018) investigated the utility of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile as a precursor for synthesizing new pyrimidines with evaluated antibacterial activity against Gram-positive and Gram-negative bacteria (A. M. A. Hamid & W. Shehta, 2018). This underscores the role of pyrimidine derivatives in discovering new antibacterial agents.
Antiproliferative Activity The exploration of pyrimidine derivatives extends into cancer research, where compounds like dihydropyrimidine-based molecules bearing pyrazoline moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Studies by Awadallah et al. (2013) indicate that these compounds exhibit significant activity, particularly against colon and breast cancer cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in oncology (F. Awadallah, G. Piazza, B. Gary, A. Keeton, & Joshua C. Canzoneri, 2013).
Green Chemistry and Microwave-Assisted Synthesis The application of green chemistry principles in the synthesis of pyrimidine derivatives is illustrated by Karati, Mahadik, and Kumar (2022), who developed a microwave-assisted synthetic scheme for novel Schiff base congeners of pyrimidine nuclei using water as a solvent. This approach emphasizes the importance of eco-friendly methods in chemical synthesis and the potential for pyrimidine derivatives in various pharmacological activities (D. Karati, K. Mahadik, & Dileep Kumar, 2022).
Corrosion Inhibition Beyond pharmaceutical applications, pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors. Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives for inhibiting mild steel corrosion in HCl solution, demonstrating the diverse industrial applications of pyrimidine derivatives beyond the life sciences (M. Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016).
Safety And Hazards
5-Methylpyrimidine-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-methylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJWIDDRHKVCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-4-carbonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.